molecular formula C10H12BrNO2 B14048653 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14048653
M. Wt: 258.11 g/mol
InChI Key: PHZKVDDLBMOYED-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one typically involves multiple steps. One common method includes the bromination of 1-(3-Amino-2-methoxyphenyl)propan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one depends on its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-2-methoxyphenyl)ethan-1-one
  • 1-(3-Amino-2-methoxyphenyl)piperidin-2-one

Uniqueness

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3

InChI Key

PHZKVDDLBMOYED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)OC)Br

Origin of Product

United States

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